molecular formula C14H17NO2S B2967148 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide CAS No. 2034367-58-1

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide

Cat. No.: B2967148
CAS No.: 2034367-58-1
M. Wt: 263.36
InChI Key: RPFSRPQNUJPQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide is a chiral amide derivative featuring a benzothiophene core substituted at the 3-position with a propan-2-yl group. This compound’s structure combines a planar aromatic benzothiophene system with a flexible alkyl chain and polar methoxy group, balancing lipophilicity and solubility .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-10(15-14(16)8-17-2)7-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFSRPQNUJPQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Alkylation: The benzothiophene core is then alkylated using 1-bromo-2-propanone to form 1-(1-benzothiophen-3-yl)propan-2-one.

    Amidation: The final step involves the reaction of 1-(1-benzothiophen-3-yl)propan-2-one with methoxyacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Aryl-Alkyl Backbones

The compound shares structural similarities with several biologically active amides, including:

Compound Name Core Structure Key Substituents Biological Relevance Source
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide Benzothiophene-propan-2-yl 2-Methoxyacetamide Underexplored (potential antifungal/neurological)
(R)-N-[1-(1-Naphthyl)propan-2-yl]-2-methoxyacetamide (5a) Naphthyl-propan-2-yl 2-Methoxyacetamide Chiral resolution studies
N-(1-(3-Fluorophenyl)ethyl)-2-methoxyacetamide (1b) 3-Fluorophenyl-ethyl 2-Methoxyacetamide Lipase-catalyzed amidation models
Brifentanil (N-(2-fluorophenyl)-...-2-methoxyacetamide) Piperidinyl-tetrazolyl 2-Methoxyacetamide + fluorophenyl Opioid receptor agonist

Key Observations :

  • The methoxyacetamide group is a common feature across all analogues, suggesting its role in modulating solubility and binding affinity. For example, in Brifentanil, this group contributes to µ-opioid receptor selectivity .

Physicochemical and Metabolic Properties

Solubility and Lipophilicity
  • Benzothiophene vs.
  • Methoxyacetamide : Polar methoxy group enhances aqueous solubility, critical for bioavailability.
Metabolic Stability
  • Fluorinated analogues (e.g., 1b) exhibit slower hepatic degradation due to C-F bond stability. The benzothiophene derivative may undergo oxidative metabolism at the sulfur atom, requiring further study .

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO2SC_{13}H_{15}NO_2S. The structure features a benzothiophene moiety, which is known for its biological significance, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that compounds related to benzothiophene derivatives exhibit significant antitumor properties. For instance, studies on similar structures have shown that they can inhibit microtubule assembly and act as competitive inhibitors of tubulin binding, which is crucial for cancer cell proliferation .

Table 1: Summary of Antitumor Activities of Benzothiophene Derivatives

Compound NameActivity TypeMechanism of Action
This compoundAntitumorInhibition of microtubule assembly
6-benzyl-1,3-benzodioxole derivativesAntimitoticCompetitive inhibition of colchicine binding

Anti-inflammatory Properties

Benzothiophene derivatives have also been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in several studies, suggesting a potential therapeutic role in inflammatory diseases .

Case Study: Inhibition of Cytokines
In a controlled study, compounds similar to this compound demonstrated significant reductions in interleukin levels in vitro. This suggests a mechanism by which these compounds may exert their anti-inflammatory effects through modulation of immune responses.

The biological activity of this compound is likely mediated through multiple pathways:

  • Microtubule Disruption : Similar compounds interfere with the polymerization of tubulin, leading to cell cycle arrest.
  • Cytokine Regulation : They modulate the expression of various cytokines involved in inflammatory responses.
  • Apoptosis Induction : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity studies suggest that benzothiophene derivatives can exhibit cytotoxicity at high concentrations; thus, dosage optimization is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.